5-Methoxy-4-(piperazin-1-yl)pyrimidine
Overview
Description
5-Methoxy-4-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H14N4O It is a pyrimidine derivative that features a methoxy group at the 5-position and a piperazine ring at the 4-position
Mechanism of Action
Target of Action
Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease . Acetylcholinesterase (AChE) is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain, playing an important role in learning and memory .
Mode of Action
Related compounds have shown to inhibit ache, thereby increasing the level of ach in the brain, which can enhance cognition functions .
Biochemical Pathways
Related compounds have shown to affect the cholinergic neurotransmission by inhibiting ache, thereby modulating acetylcholine and enhancing cognition functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine typically involves the reaction of 5-methoxypyrimidine with piperazine. One common method includes the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering the piperazine ring.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or piperazine ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-4-(piperazin-1-yl)pyrimidine has several scientific research applications:
Neuroscience: It is used for its neuroprotective and anti-neuroinflammatory activities, targeting neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Antiviral Research: Derivatives of this compound have shown potential antiviral activities, inhibiting viral replication in cell models.
Cancer Research: It is part of studies focusing on protein kinase inhibitors for cancer treatment, showing anticancer activity by selectively inhibiting protein kinases involved in cancer cell proliferation.
Antioxidant Studies: The compound and its derivatives are studied for their antioxidant properties, valuable in combating oxidative stress-related diseases.
Antimicrobial Research: It is investigated for its antimicrobial activity, crucial in the development of new antibiotics.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors for Alzheimer’s disease.
4-Methoxyphenylpiperazine: Known for its inhibitory effects on various enzymes.
Piperazine Chrome-2-one Derivatives: Exhibits antimicrobial activity.
Uniqueness
5-Methoxy-4-(piperazin-1-yl)pyrimidine stands out due to its versatile applications across multiple fields, including neuroscience, antiviral research, cancer research, antioxidant studies, and antimicrobial research. Its unique combination of a methoxy group and a piperazine ring in the pyrimidine core contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-methoxy-4-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMFVGRBITWGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439574 | |
Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141071-86-5 | |
Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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